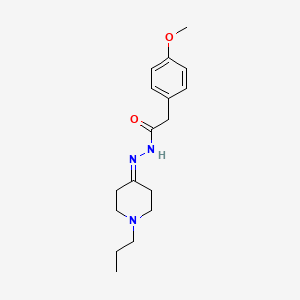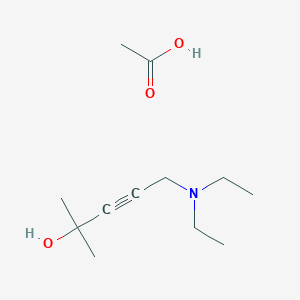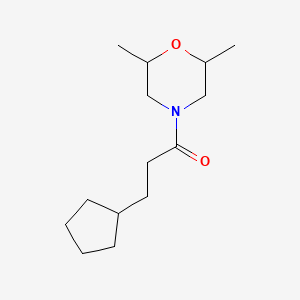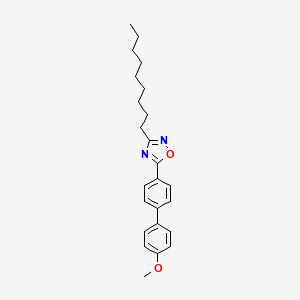
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide, also known as MPPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPPA belongs to the class of hydrazide derivatives and is structurally related to the antipsychotic drug, haloperidol.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide exerts its pharmacological effects by modulating the dopaminergic, serotonergic, and glutamatergic neurotransmitter systems. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also inhibits the reuptake of glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are involved in neuronal survival and plasticity. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the research on 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. One direction is to investigate its potential therapeutic applications in human diseases, such as schizophrenia, depression, anxiety, and epilepsy. Another direction is to elucidate its exact mechanism of action at the molecular and cellular levels. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide in humans. Finally, the development of more potent and selective analogs of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide may lead to the discovery of novel drugs for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis method of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with 1-propylpiperidin-4-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. The yield of this reaction is reported to be around 70-80%.
Scientific Research Applications
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-10-20-11-8-15(9-12-20)18-19-17(21)13-14-4-6-16(22-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIVKPYLQCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CC2=CC=C(C=C2)OC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)




![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)


![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)

